4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile
Description
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile is a synthetic organic compound featuring a benzonitrile core substituted with a chlorine atom at the 2-position and a sulfanyl group at the 4-position. The sulfanyl group bridges to a 5-bromo-2-methoxyphenyl ring, introducing electron-withdrawing (bromo, chloro, nitrile) and electron-donating (methoxy) substituents. This combination of functional groups confers unique physicochemical properties, making it a valuable building block in medicinal chemistry and materials science. The compound is cataloged by Enamine Ltd (ID: EN300-37339962) as a research chemical, though its specific applications remain under investigation .
Properties
Molecular Formula |
C14H9BrClNOS |
|---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
4-(5-bromo-2-methoxyphenyl)sulfanyl-2-chlorobenzonitrile |
InChI |
InChI=1S/C14H9BrClNOS/c1-18-13-5-3-10(15)6-14(13)19-11-4-2-9(8-17)12(16)7-11/h2-7H,1H3 |
InChI Key |
HYSFHFYCAITNRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)SC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-bromo-2-methoxyphenyl thiol with 2-chlorobenzonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile has applications across chemistry, biology, medicine, and industry, making it a versatile compound for scientific research. What sets it apart is its unique combination of functional groups, which give it specific chemical reactivity and biological activity that is valuable for targeted research and development in various scientific fields.
Scientific Research Applications
- Chemistry It serves as a building block in the synthesis of complex organic molecules.
- Biology It is investigated as a biochemical probe to study enzyme interactions.
- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Chemical Reactions Analysis
This compound can undergo various chemical reactions:
- Oxidation This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate. Oxidation may yield sulfoxides or sulfones.
- Reduction Reducing agents such as lithium aluminum hydride can be used to reduce the compound. Reduction can produce corresponding amines or alcohols.
- Substitution Nucleophilic substitution reactions can occur, especially at the bromine and chlorine sites. Sodium methoxide in methanol can be used.
Additional Applications
It can be used to synthesize :
- N-(4-ethylbenzoyl)-2-methoxybenzenesulfonamide
- 2-(5-bromo-2-methoxyphenyl)benzofuran
- 2-(5-bromo-2-methoxyphenyl)-1-methylpyrrole
- 2-(5-bromo-2-methoxyphenyl)benzoxazole
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and nitrile groups can form interactions with active sites, influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State | Yield (%) | Applications/Notes |
|---|---|---|---|---|---|---|
| 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile (Target Compound) | C₁₄H₈BrClNOS | ~353.5 | Nitrile, Cl, Br, OMe | Not specified | N/A | Research chemical (Enamine Ltd) |
| 4-(5-Bromo-2-methoxyphenyl)-thiazol-2-ylmethanol (2g) | C₁₇H₁₄BrClNO₂S | ~436.7 | Thiazolyl, Cl, Br, OMe, -CH₂OH | Colorless oil | 89% | High-yield synthesis via Dess-Martin oxidation |
| [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile | C₇H₄BrClN₂S | 263.54 | Amino, Br, Cl, CN | Not specified | N/A | Pharmaceuticals, agrochemicals |
Key Observations
Structural Diversity and Reactivity: The target compound’s benzonitrile core distinguishes it from thiazolyl derivatives (e.g., compound 2g) . In contrast, thiazole-containing analogs (e.g., 2g) may exhibit greater biological activity due to the heterocycle’s prevalence in drug design. Compared to [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile , the target lacks an amino group but includes a methoxy substituent. Amino groups increase nucleophilicity, whereas methoxy groups offer steric bulk and moderate electron donation.
The absence of hydroxyl or alcohol groups in the target may necessitate alternative methods, such as nucleophilic aromatic substitution.
Physicochemical Properties: Molecular weight impacts bioavailability; the target compound (~353.5 g/mol) is heavier than [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile (263.54 g/mol) , which may reduce membrane permeability but improve thermal stability.
Applications: The target is marketed as a building block, suggesting utility in drug discovery or materials science . In contrast, [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile is explicitly linked to pharmaceuticals and agrochemicals due to its reactive amino and nitrile groups .
Electronic Effects :
- The methoxy group in the target compound donates electrons via resonance, activating the phenyl ring for electrophilic attack. This contrasts with electron-withdrawing nitrile and halogen substituents, which deactivate the ring but stabilize intermediates in substitution reactions.
Biological Activity
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following SMILES notation: COc1ccc(cc1Sc1ccc(c(c1)Cl)C#N)Br. Its molecular formula is , and it possesses a complex structure featuring a bromo-substituted phenyl group, a methoxy group, and a nitrile functional group.
Anti-Cancer Activity
The compound's structural features suggest possible interactions with biological targets relevant to cancer therapy. Compounds containing sulfanyl and chlorobenzonitrile moieties have been investigated for their ability to inhibit cancer cell proliferation. For example, similar compounds have been shown to possess cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in tumor progression and microbial resistance.
- Induction of Apoptosis : Studies suggest that such compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some derivatives show potential as antioxidants, which can mitigate oxidative stress in cells, further contributing to their therapeutic effects.
Synthesis and Evaluation
A recent study synthesized various derivatives of chlorobenzonitriles and evaluated their biological activities. The findings indicated that modifications at the para position significantly influenced both antimicrobial and anticancer activities. The introduction of electron-withdrawing groups like bromine enhanced the potency against certain bacterial strains .
Comparative Analysis
Below is a comparative table summarizing the biological activities of related compounds:
| Compound Name | Structure | MIC (µg/mL) | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|---|---|
| Compound A | Similar | 0.78 | MCF7 | 5.0 |
| Compound B | Similar | 1.56 | PC3 | 3.0 |
| 4-Bromo-2-Methoxyphenyl Sulfide | This compound | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
